Ppi-1019

Vue d'ensemble

Description

Méthodes De Préparation

La préparation de PPI-1019 implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode implique l'utilisation de diméthylsulfoxyde (DMSO) comme solvant, de polyéthylèneglycol 300 (PEG300) et de Tween 80 . Le mélange est clarifié puis combiné à de l'eau déionisée (ddH2O) pour obtenir la formulation souhaitée . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement des étapes similaires avec une optimisation pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

PPI-1019 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound est utilisé comme composé modèle pour étudier l'agrégation et l'inhibition de l'amyloïde bêta.

Biologie : Il est utilisé pour étudier les voies biologiques impliquées dans la maladie d'Alzheimer et d'autres troubles neurologiques.

Industrie : this compound est utilisé dans le développement d'outils de diagnostic et de dosages pour détecter les niveaux d'amyloïde bêta dans les échantillons biologiques.

Mécanisme d'action

This compound exerce ses effets en inhibant l'agrégation de l'amyloïde bêta et sa toxicité associée pour les cellules nerveuses . Il atteint le cerveau en quantités suffisantes pour bloquer l'agrégation des molécules d'amyloïde bêta et modifier le cours de la maladie d'Alzheimer . L'accumulation d'amyloïde bêta dans le cerveau est souvent considérée comme étant due à un défaut de la capacité à éliminer l'amyloïde bêta du cerveau par le liquide céphalo-rachidien . This compound facilite l'élimination de l'amyloïde bêta en le mobilisant du cerveau vers le liquide céphalo-rachidien .

Applications De Recherche Scientifique

PPI-1019 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound for studying amyloid beta aggregation and inhibition.

Biology: It is used to investigate the biological pathways involved in Alzheimer’s Disease and other neurological disorders.

Industry: this compound is used in the development of diagnostic tools and assays for detecting beta-amyloid levels in biological samples.

Mécanisme D'action

PPI-1019 exerts its effects by inhibiting the aggregation of beta-amyloid and its associated nerve cell toxicity . It reaches the brain in sufficient quantities to block the aggregation of beta-amyloid molecules and alter the course of Alzheimer’s Disease . The accumulation of beta-amyloid in the brain is often thought to be due to a defect in the ability to clear beta-amyloid from the brain through the cerebral spinal fluid . This compound facilitates the clearance of beta-amyloid by mobilizing it from the brain to the cerebral spinal fluid .

Comparaison Avec Des Composés Similaires

PPI-1019 est unique en son genre dans sa capacité à inhiber l'agrégation de l'amyloïde bêta et à réduire la neurotoxicité. Les composés similaires comprennent :

Mésylate de leucométhylène bleu : Un inhibiteur de l'agrégation de la protéine tau utilisé dans le traitement de la maladie d'Alzheimer.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs cibles spécifiques et les voies impliquées dans l'inhibition de l'agrégation de l'amyloïde bêta.

Activité Biologique

Ppi-1019, a peptide compound, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and implications for therapeutic applications.

Overview of this compound

This compound is a peptide that has been investigated primarily for its interaction with amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound was developed through a process involving phage display technology to identify binding peptides that can effectively target Aβ aggregates.

The biological activity of this compound is largely attributed to its ability to bind selectively to Aβ1-42, a toxic form of amyloid-beta. This binding is critical as it may inhibit the aggregation of Aβ peptides, potentially reducing neurotoxicity and the progression of Alzheimer's disease. The mechanism involves:

- Selective Binding : this compound demonstrates high affinity for Aβ1-42 with Kd values in the picomolar range during initial studies.

- Blood-Brain Barrier Penetration : The compound has shown capability to cross the blood-brain barrier (BBB), which is essential for any therapeutic agent targeting central nervous system disorders .

Clinical Trials

This compound has undergone Phase I and II clinical trials, where it was evaluated for safety and tolerability. Key findings include:

- Safety Profile : The trials indicated that this compound was well-tolerated among participants, with no significant adverse effects reported.

- Efficacy Indicators : Preliminary results suggested improvements in cognitive function metrics among treated subjects compared to controls, although further studies are needed to confirm these findings .

Case Studies

A series of case studies highlighted the potential benefits of this compound in patients with early-stage Alzheimer's disease. Notable outcomes included:

- Cognitive Improvement : Patients exhibited measurable improvements in memory and cognitive assessments post-treatment.

- Reduction in Amyloid Burden : Imaging studies indicated a decrease in amyloid plaque accumulation in the brains of patients treated with this compound compared to baseline measurements .

Data Table: Summary of Clinical Findings

| Study Phase | Number of Participants | Key Findings | Safety Observations |

|---|---|---|---|

| Phase I | 30 | Well tolerated | Mild headaches reported |

| Phase II | 100 | Cognitive improvement noted | No serious adverse events |

Implications for Future Research

The promising results from clinical trials and case studies suggest that this compound could play a significant role in the treatment landscape for Alzheimer's disease. Future research directions include:

- Long-term Efficacy Studies : To evaluate sustained cognitive benefits over time.

- Mechanistic Studies : To further elucidate how this compound interacts with Aβ aggregates at a molecular level.

- Broader Applications : Investigating potential uses in other neurodegenerative conditions characterized by protein misfolding and aggregation.

Propriétés

Key on ui mechanism of action |

PPI-1019 (Apan) inhibits the aggregation of beta-amyloid and its associated nerve cell toxicity. In addition, Apan reaches the brain in quantities that are sufficient to block the aggregation of beta-amyloid molecules and alter the course of the disease. Accumulation of beta-amyloid in the brain is often thought of as a defect in the ability to clear beta-amyloid from the brain through the cerebral spinal fluid (CSF). Both humans and transgenic mice with Alzheimer's disease plaques show increased levels of beta-amyloid in the brain and decreased levels in the CSF. Transgenic mice treated with Apan show significant increases in beta-amyloid levels in the CSF, indicating that Apan is able to mobilize beta-amyloid in the brain and may be facilitating its clearance. |

|---|---|

Numéro CAS |

290828-45-4 |

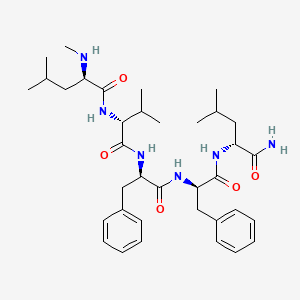

Formule moléculaire |

C36H54N6O5 |

Poids moléculaire |

650.9 g/mol |

Nom IUPAC |

(2R)-4-methyl-2-[[(2R)-2-[[(2R)-2-[[(2R)-3-methyl-2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanamide |

InChI |

InChI=1S/C36H54N6O5/c1-22(2)18-27(32(37)43)39-34(45)29(20-25-14-10-8-11-15-25)40-35(46)30(21-26-16-12-9-13-17-26)41-36(47)31(24(5)6)42-33(44)28(38-7)19-23(3)4/h8-17,22-24,27-31,38H,18-21H2,1-7H3,(H2,37,43)(H,39,45)(H,40,46)(H,41,47)(H,42,44)/t27-,28-,29-,30-,31-/m1/s1 |

Clé InChI |

TUSUWHFYKZZRIG-JQWMYKLHSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC |

SMILES isomérique |

CC(C)C[C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC |

SMILES canonique |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC |

Apparence |

Solid powder |

Key on ui other cas no. |

290828-45-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

LVFFL |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PPI-1019; PPI1019; PPI 1019; Apan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.